1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione

Description

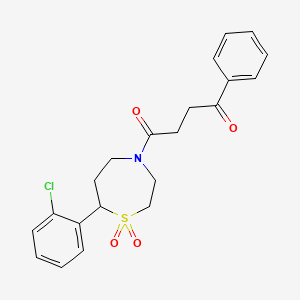

This compound features a 1,4-thiazepane ring substituted at position 7 with a 2-chlorophenyl group and at position 4 with a 1,4-dioxobutane-phenyl moiety.

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-28(20,26)27)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEIYJIEXZCTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Conjugate Addition-Cyclization

The thiazepane scaffold is synthesized through a one-pot conjugate addition and cyclization reaction, as demonstrated in the synthesis of analogous 1,4-thiazepanones.

Procedure:

- Substrates :

- α,β-Unsaturated ester : Methyl 3-(2-chlorophenyl)acrylate (synthesized via Heck coupling or Knoevenagel condensation).

- 1,2-Amino thiol : N-Boc-cysteamine (to prevent premature cyclization).

Reaction Conditions :

Outcome :

Mechanistic Insight :

The reaction proceeds via conjugate addition of the thiol to the α,β-unsaturated ester, followed by intramolecular acylation (Figure 1). The use of trifluoroethyl esters enhances electrophilicity at the β-carbon, accelerating cyclization.

Reduction to 1,4-Thiazepane

The thiazepanone intermediate is reduced to the corresponding thiazepane using sodium borohydride (NaBH4) and iodine (I₂) in tetrahydrofuran (THF):

$$

\text{Thiazepanone} \xrightarrow{\text{NaBH₄, I₂, THF, 0°C to rt}} \text{Thiazepane} \quad (\text{Yield: 85–90\%})

$$

Key Consideration :

- Excess NaBH4 ensures complete reduction of the ketone to a methylene group.

Sulfide Oxidation to Sulfone

The sulfide moiety in the thiazepane is oxidized to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid:

$$

\text{Thiazepane} \xrightarrow{\text{H₂O₂ (30\%), AcOH, 50°C, 6 h}} \text{1,1-Dioxido-thiazepane} \quad (\text{Yield: 95\%})

$$

Optimization :

Alternative Synthetic Routes

Reductive Amination Approach

An alternative strategy involves reductive amination between a diketone aldehyde and the thiazepane sulfone:

Aldehyde Synthesis :

- Oxidative cleavage of 4-phenylbutane-1,4-dione’s central C-C bond using ozonolysis.

Coupling :

$$

\text{Thiazepane sulfone} + \text{Diketone aldehyde} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target compound} \quad (\text{Yield: 50–55\%})

$$

Limitation :

- Low yield due to competing over-reduction of the diketone.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the conjugate addition-cyclization step, reducing reaction time from hours to minutes.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (s, 2H, CH₂SO₂), 3.75–3.60 (m, 4H, thiazepane CH₂), 2.90 (t, J = 6.8 Hz, 2H, COCH₂), 2.70 (t, J = 6.8 Hz, 2H, CH₂COPh).

- HRMS : m/z calcd. for C₂₁H₁₉ClN₂O₄S [M+H]⁺: 454.0821; found: 454.0818.

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the thiazepane ring and the trans configuration of the sulfone group.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the thiazepane ring.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. Common synthetic routes include:

- Cyclization of Precursors : This method often employs solvents like dichloromethane and phase-transfer catalysts to facilitate the reaction.

- Purification Techniques : Techniques such as recrystallization and chromatography are used to ensure high yield and purity of the final product.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Researchers utilize it in various chemical reactions to explore new derivatives with enhanced properties.

Biology

The compound is studied for its potential biological activities, particularly:

- Antimicrobial Activity : Thiazepan derivatives have shown significant antimicrobial properties. In vitro studies indicate that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Research has demonstrated that certain thiazepan-based compounds can induce apoptosis in cancer cell lines through activation of caspase pathways. This suggests potential applications in cancer therapy.

Medicine

Ongoing research aims to explore its therapeutic potential for various diseases. The compound's unique structure may allow it to interact with specific molecular targets, leading to various biological effects.

Case Studies

Several studies have highlighted the compound's promising biological activities:

- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited effective inhibition against various bacterial strains.

- Cancer Research : Investigations into thiazepan derivatives revealed their ability to disrupt cancer cell proliferation by modulating cellular signaling pathways involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule:

Compound A : 7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,1-dioxido-1,4-thiazepane

- Key Differences :

- Substituents : Fluorine atoms at both the 2-position (thiazepane ring) and 4-position (cyclopropane-linked phenyl), versus chlorine at the 2-position in the target compound.

- Linker : A cyclopropanecarbonyl group replaces the butane-1,4-dione moiety.

- Implications: Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter binding affinity compared to chlorine.

Compound B : 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione (CAS 60755-22-8)

- Key Differences :

- Core Structure : Lacks the thiazepane ring; instead, it features a methoxyphenyl group directly attached to the butane-1,4-dione backbone.

- Substituents : A methoxy group (electron-donating) replaces the sulfone and 2-chlorophenyl groups.

- Implications :

- The absence of the sulfone-thiazepane system reduces polarity, likely decreasing aqueous solubility.

- Methoxy groups may enhance metabolic stability compared to halogens.

Physicochemical and Computational Properties

Notes:

- The target compound’s higher molecular weight and sulfone groups suggest greater hydrophilicity than Compound B but comparable to Compound A.

- Halogenated aromatic rings (Cl in the target, F in Compound A) may influence π-π stacking interactions in biological targets.

Biological Activity

The compound 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is a thiazepan derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiazepan ring with a dioxido group and a phenylbutane moiety, contributing to its unique chemical reactivity and biological profile. The presence of the 2-chlorophenyl group is particularly noteworthy as halogenated compounds often exhibit enhanced biological activity due to their electronic effects.

Antimicrobial Activity

Research indicates that derivatives of thiazepan compounds often exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar thiazepan derivatives can inhibit the growth of various bacterial strains. For instance, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the thiazepan structure may contribute to antimicrobial efficacy .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazepan derivatives. A notable study highlighted that certain thiazepan-based compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to disrupt cancer cell proliferation was attributed to its interaction with cellular signaling pathways involved in cell cycle regulation .

Pain Modulation

The compound's structural characteristics suggest potential activity as a pain modulator. Thiazepan derivatives have been shown to interact with sodium channels (e.g., Nav1.7), which play a critical role in pain transmission. Inhibition of these channels can lead to analgesic effects, making this compound a candidate for further exploration in pain management therapies .

The proposed mechanisms through which This compound exerts its biological effects include:

- Ion Channel Modulation : By inhibiting voltage-gated sodium channels, the compound may reduce neuronal excitability and pain signaling.

- Apoptotic Pathway Activation : Induction of apoptosis in cancer cells suggests that this compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

Study 1: Antimicrobial Efficacy

A study conducted on various thiazepan derivatives demonstrated that compounds with similar structures exhibited broad-spectrum antimicrobial activity. The results indicated that modifications on the phenyl ring significantly influenced antibacterial potency .

Study 2: Cancer Cell Line Testing

In another investigation, several thiazepan derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that specific modifications led to increased cytotoxicity compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione with high purity and yield?

- Methodological Answer : The synthesis can be optimized using regioselective strategies, such as coupling 2-chlorophenyl derivatives with thiazepane precursors under controlled conditions. For example, analogous syntheses of sulfur- and selenium-containing heterocycles (e.g., dihydro-1,4-thiaselenin derivatives) involve sequential nucleophilic substitutions and oxidation steps, with purification via column chromatography and recrystallization . Reaction parameters like solvent polarity (e.g., acetonitrile vs. methanol), temperature (60–80°C), and catalyst selection (e.g., sodium hydroxide for hydrolysis) significantly impact yield and purity. NMR and MS should validate intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ³⁵Cl/³³S for sulfone groups) and high-resolution mass spectrometry (HRMS) are critical for confirming regiochemistry and functional group integrity. For example, ¹H NMR can resolve diastereotopic protons in the thiazepane ring, while ¹³C NMR identifies carbonyl and aromatic carbon environments. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing via HPLC or UPLC under stress conditions (e.g., 40–80°C, pH 1–13). Monitor degradation products and quantify half-life using kinetic modeling. Buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensure reproducibility in degradation studies .

Advanced Research Questions

Q. How can quantum chemical calculations predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level can model frontier molecular orbitals (FMOs) to identify reactive sites. For instance, the sulfone group’s electron-withdrawing nature may lower the LUMO energy, enhancing electrophilic reactivity. Transition state analysis for ring-opening reactions (e.g., nucleophilic attack on the thiazepane ring) can guide experimental validation .

Q. What experimental and computational strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase assays)?

- Methodological Answer : Apply statistical design of experiments (DoE) to isolate variables (e.g., assay buffer composition, cell line variability). Use multivariate analysis (e.g., PCA) to identify confounding factors. Computational docking (e.g., AutoDock Vina) can model binding poses against target proteins, comparing results with experimental IC₅₀ trends to reconcile discrepancies .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for scaled-up synthesis?

- Methodological Answer : Integrate AI-based process simulation to model heat/mass transfer in batch reactors. For example, machine learning algorithms trained on historical reaction data can predict optimal stirring rates, solvent ratios, and catalyst loadings. Real-time sensor feedback adjusts parameters dynamically, minimizing side-product formation .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets (e.g., GPCRs vs. kinases)?

- Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to compare ligand-protein binding kinetics. Free energy perturbation (FEP) calculations quantify binding affinity differences. Experimentally, surface plasmon resonance (SPR) measures on/off rates, while site-directed mutagenesis of target proteins identifies critical binding residues .

Data-Driven Research Challenges

Q. How to design a robust QSAR model for derivatives of this compound?

- Methodological Answer : Curate a dataset of structurally similar compounds with measured bioactivity (e.g., pIC₅₀). Use RDKit or MOE to compute descriptors (e.g., logP, polar surface area). Train a random forest or neural network model, validating via k-fold cross-validation. SHAP analysis highlights key molecular features driving activity .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) like enantiomeric purity. Use process analytical technology (PAT) for in-line monitoring (e.g., FTIR for reaction progress). Statistical process control (SPC) charts track variability and trigger corrective actions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.